6-(tert-Butyl)nicotinic acid

概要

説明

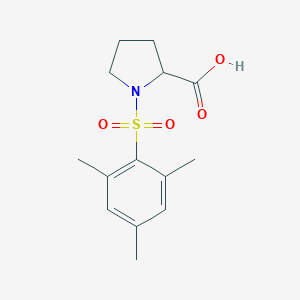

6-(tert-Butyl)nicotinic acid is a chemical compound with the linear formula C10H13NO2 . It is a solid substance and has a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid, which could be related to the synthesis of 6-(tert-Butyl)nicotinic acid, proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The InChI code for 6-(tert-Butyl)nicotinic acid is 1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

6-(tert-Butyl)nicotinic acid is a solid substance . It should be stored in an inert atmosphere at room temperature .科学的研究の応用

Agriculture: Enhancing Crop Resistance

6-(tert-Butyl)nicotinic acid has been studied for its effects on the metabolome of flue-cured tobacco and rhizosphere microbial communities . It influences the germination, growth, and development of crops like tobacco by affecting soil microbial communities, which could have implications for managing continuous cropping obstacles .

Pharmacology: Drug Development

In pharmacology, 6-(tert-Butyl)nicotinic acid is used as a building block for drug synthesis. Its properties make it a candidate for creating compounds with potential therapeutic effects . Its role in the synthesis of novel nicotinic acid derivatives is being explored for various medicinal applications .

Material Science: Synthesis of Polymers

This compound is utilized in material science for the synthesis of polymers and other complex materials. Its stability and reactivity under various conditions make it a valuable component in creating new materials with desired properties .

Biochemistry: Metabolic Studies

6-(tert-Butyl)nicotinic acid plays a role in biochemical research, particularly in metabolic studies. It can be used to investigate metabolic pathways and enzyme functions due to its involvement in key biochemical reactions .

Industrial Applications: Chemical Manufacturing

Industrially, 6-(tert-Butyl)nicotinic acid is used in the manufacturing of chemicals where it serves as an intermediate in various synthetic processes. Its robustness makes it suitable for large-scale chemical production .

Environmental Applications: Green Chemistry

The compound is also relevant in environmental applications, particularly in green chemistry, where it’s used to develop eco-friendly production methods for nicotinic acid, aiming to reduce the environmental impact of industrial processes .

Analytical Chemistry: Chromatography

In analytical chemistry, 6-(tert-Butyl)nicotinic acid is used as a standard or reference compound in chromatography techniques to identify and quantify substances within a sample due to its distinct chemical properties .

Biodegradation Studies: Environmental Impact Assessment

It is involved in studies assessing the biodegradation of organic compounds, helping to understand the environmental impact of various substances and their breakdown products .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Biochemical Pathways

For instance, nicotinic acid is known to be metabolized via the Preiss-Handler pathway into nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .

Pharmacokinetics

Some properties can be inferred from its structure and related compounds It’s likely to have high gastrointestinal absorption and permeability across the blood-brain barrier

特性

IUPAC Name |

6-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGXKEVUQXTBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619660 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)nicotinic acid | |

CAS RN |

832715-99-8 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)